7-Fluorochroman-3-carboxylic acid
Overview
Description
7-Fluorochroman-3-carboxylic acid: is an organic compound with the molecular formula C10H9FO3 . It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorochroman-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as or .
Carboxylation: The carboxylic acid group is introduced at the 3rd position through carboxylation reactions, often involving or under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Fluorochroman-3-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using .
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chroman derivatives.
Scientific Research Applications
Chemistry: 7-Fluorochroman-3-carboxylic acid is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Fluorochroman-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity , allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
- 7-Chlorochroman-3-carboxylic acid
- 7-Bromochroman-3-carboxylic acid
- 7-Iodochroman-3-carboxylic acid
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in 7-Fluorochroman-3-carboxylic acid makes it more electronegative and lipophilic compared to its chloro, bromo, and iodo counterparts.
- Reactivity: Fluorine’s small size and high electronegativity influence the compound’s reactivity, making it unique in its chemical behavior and biological interactions.
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDJJPHDKFWADW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1410797-04-4 | |
Record name | 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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